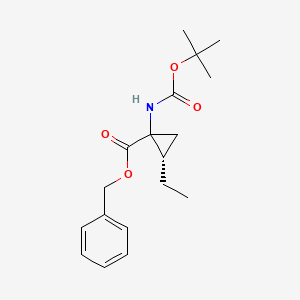
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecular frameworks .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of a cyclopropane ring.
(S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid: Another similar compound with a propanoic acid structure.
Uniqueness
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures that are not easily accessible with other compounds.
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
benzyl (2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-5-14-11-18(14,19-16(21)23-17(2,3)4)15(20)22-12-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,19,21)/t14-,18?/m0/s1 |
Clave InChI |
GOBGHHGEGNHPAP-PIVQAISJSA-N |
SMILES isomérico |
CC[C@H]1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

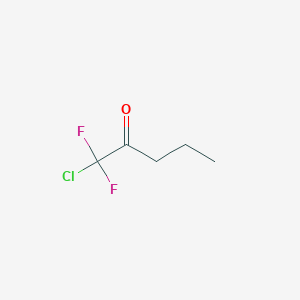
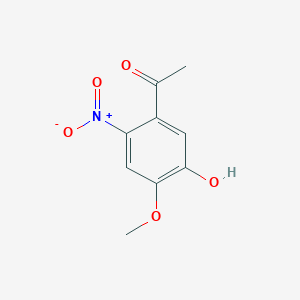
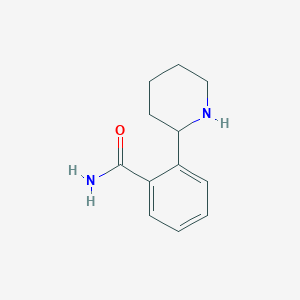
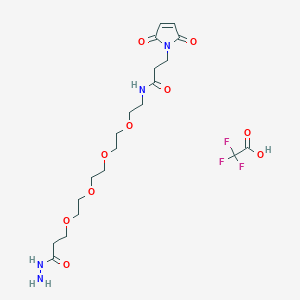
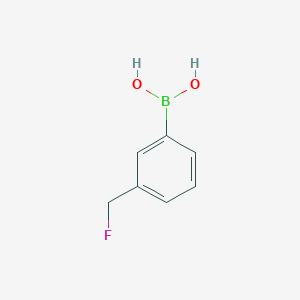


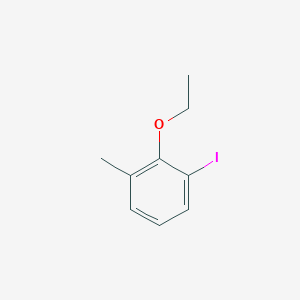


![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
